6-Chloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]pyridine-3-sulfonamide
CAS No.: 1436128-39-0
Cat. No.: VC6890475
Molecular Formula: C14H19ClN4O2S
Molecular Weight: 342.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1436128-39-0 |
|---|---|
| Molecular Formula | C14H19ClN4O2S |
| Molecular Weight | 342.84 |
| IUPAC Name | 6-chloro-N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]pyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C14H19ClN4O2S/c1-9(7-13-10(2)17-19(4)11(13)3)18-22(20,21)12-5-6-14(15)16-8-12/h5-6,8-9,18H,7H2,1-4H3 |
| Standard InChI Key | JEFAOQCGRWJFSD-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C)C)CC(C)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Introduction
6-Chloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]pyridine-3-sulfonamide is a synthetic organic compound with a unique chemical structure, featuring a pyridine ring substituted with a sulfonamide group and a pyrazole moiety. This compound has garnered significant interest in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry.
Synthesis and Preparation
The synthesis of 6-Chloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]pyridine-3-sulfonamide typically involves multi-step organic reactions:
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Formation of the Pyrazole Moiety: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
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Attachment of the Pyrazole to the Pyridine Ring: The pyrazole derivative is then reacted with a chlorinated pyridine derivative in the presence of a base to form the desired compound.
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Sulfonamide Formation: The sulfonamide group is introduced through a reaction with a suitable sulfonating agent.
Industrial production may involve similar synthetic routes but optimized for large-scale production using continuous flow reactors and automated synthesis systems.
Biological Activity and Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrazole and pyridine rings can participate in π-π interactions and coordinate with metal ions. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects.
Potential Applications
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Chemistry: Used as a building block for the synthesis of more complex molecules.
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Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
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Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
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Industry: Utilized in the development of new materials and chemical processes.
Research Findings
Research on compounds with similar structures, such as pyrazole and sulfonamide derivatives, has shown promising results in pharmacological applications. For example, pyrazole-4-sulfonamide derivatives have been tested for their antiproliferative activity against certain cell lines, indicating potential therapeutic uses in cancer treatment .
Comparison with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| Pyridine Derivatives | Similar pyridine ring structure | Antimicrobial, anticancer properties |
| Pyrazole Derivatives | Similar pyrazole moiety | Antiproliferative activity |
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